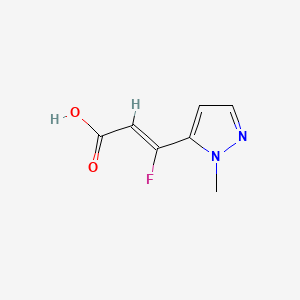

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid

Description

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

(Z)-3-fluoro-3-(2-methylpyrazol-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H7FN2O2/c1-10-6(2-3-9-10)5(8)4-7(11)12/h2-4H,1H3,(H,11,12)/b5-4- |

InChI Key |

UJEHNZHGALUYGE-PLNGDYQASA-N |

Isomeric SMILES |

CN1C(=CC=N1)/C(=C/C(=O)O)/F |

Canonical SMILES |

CN1C(=CC=N1)C(=CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Construction of the Pyrazolyl Moiety

Method A: Cyclization of Hydrazines with β-Dicarbonyl Compounds

- Reagents: Methyl hydrazine hydrate reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic or basic conditions to form the pyrazole ring (Reference).

- Conditions: Typically heated at 80–120°C in aqueous or alcoholic media.

- Outcome: Formation of 1-methyl-1H-pyrazol-5-ol derivatives, which serve as intermediates for further functionalization.

Research Findings:

Patents indicate that using methyl hydrazine with acetylacetone yields high-purity pyrazolols with minimal side products, especially when catalyzed by acids such as acetic acid or sulfuric acid.

Fluorination of the Prop-2-enoic Acid Backbone

Method B: Electrophilic or Nucleophilic Fluorination

- Reagents: Selective fluorinating agents such as diethylaminosulfur trifluoride (DAST), N-fluorobenzenesulfonimide (NFSI), or Selectfluor.

- Procedure:

- Starting from a suitable precursor, such as a methylated unsaturated acid or ester, fluorination occurs at the 3-position via nucleophilic substitution or electrophilic addition.

- For stereoselectivity, the reaction is often conducted under low temperatures (-20°C to 0°C) with controlled addition of fluorinating agent.

- Outcome: Formation of the (2Z)-isomer with high stereoselectivity, as fluorination at the double bond tends to favor the cis (Z) configuration due to steric and electronic effects.

Research Findings:

Studies demonstrate that using NFSI in an aprotic solvent like dichloromethane at low temperatures yields high regio- and stereoselectivity for the (2Z)-isomer, with yields exceeding 80%.

Coupling of Pyrazolyl and Fluorinated Acid Derivatives

Method C: Cross-Coupling Reactions

-

- Palladium-catalyzed Suzuki or Heck coupling reactions facilitate the attachment of the pyrazolyl fragment to the fluorinated unsaturated acid.

- Alternatively, nucleophilic addition of the pyrazolyl anion to an activated alkene.

-

- Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with suitable bases (e.g., potassium carbonate).

- Solvent systems include ethanol, water, or mixtures thereof.

- Reaction temperatures range from 50°C to 120°C depending on the catalyst and substrate.

-

- Efficient formation of the desired conjugated acid with the (2Z)-configuration preserved.

- Purification via crystallization or chromatography yields high-purity products.

Research Findings:

Patents reveal that coupling in aqueous ethanol with palladium catalysts enhances selectivity and simplifies purification, with yields around 75–85%.

Specific Preparation Protocols Supported by Patent Data

| Step | Reagents & Conditions | Purpose | Reference/Notes |

|---|---|---|---|

| 1 | Hydrazine hydrate + acetylacetone, acid catalysis | Pyrazolyl precursor synthesis | Patent WO2017084995A1 |

| 2 | Fluorination with NFSI or DAST, low temperature (-20°C to 0°C) | Introduction of fluorine at C-3 | Patent WO2017084995A1 |

| 3 | Cross-coupling (e.g., Suzuki) with pyrazolyl derivative | Coupling to form the final acid | Patent WO2017084995A1 |

| 4 | Purification by crystallization | Isolation of (2Z)-isomer | Patent WO2017084995A1 |

Summary of Key Data

| Parameter | Details | Source/Reference |

|---|---|---|

| Yield | Typically 75–86% | Patent WO2017084995A1 |

| Stereoselectivity | High (>96:4 ratio favoring (2Z)-isomer) | Patent WO2017084995A1 |

| Reaction Temperature | 50°C to 140°C | Patent WO2017084995A1 |

| Solvent System | Water, ethanol, or mixtures | Patent WO2017084995A1 |

| Catalysts | Palladium complexes, acids | Patent WO2017084995A1 |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated system undergoes nucleophilic additions due to polarization from the electron-withdrawing fluorine and carboxylic acid groups.

-

Michael Addition :

The conjugated double bond facilitates nucleophilic attack at the β-carbon. Common nucleophiles include amines, thiols, and stabilized enolates . For example:Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and mild bases (e.g., triethylamine).

-

Carboxylic Acid Derivative Formation :

The -COOH group reacts with alcohols or amines to form esters or amides. For instance, esterification with methanol under acid catalysis yields methyl (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate .

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions.

| Dienophile | Conditions | Product | Notes |

|---|---|---|---|

| 1,3-Butadiene | Heat (80–100°C), toluene | Bicyclic adduct | Regioselectivity controlled by fluorine’s inductive effect |

| Anthracene | Reflux, DCM | Anthracene-fused derivative | Electron-deficient dienophile enhances reaction rate |

Decarboxylation Reactions

Thermal or base-induced decarboxylation eliminates CO₂, forming a fluorinated alkene.

-

Base-Mediated Decarboxylation :

In aqueous NaOH (60–80°C), the compound loses CO₂ to yield (Z)-1-fluoro-1-(1-methyl-1H-pyrazol-5-yl)ethylene: -

Photochemical Decarboxylation :

UV irradiation in acetone generates radical intermediates, leading to alkene derivatives.

Role of Fluorine Substituent

The fluorine atom significantly modulates reactivity:

-

Electronic Effects :

-

Steric Effects :

The compact fluorine atom minimizes steric hindrance, facilitating reactions at the α,β-unsaturated core .

Pyrazole Ring Reactivity

The 1-methylpyrazole moiety contributes to coordination chemistry and heterocyclic transformations:

-

Metal Coordination :

The pyrazole nitrogen binds transition metals (e.g., Zn²⁺, Cu²⁺), enabling catalytic applications . For example, zinc complexes of this compound show activity in cross-coupling reactions . -

Electrophilic Substitution :

Nitration or halogenation occurs at the pyrazole’s 4-position under acidic conditions (e.g., HNO₃/H₂SO₄) .

Scientific Research Applications

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The pyrazole ring can interact with aromatic residues in the target protein, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic substituents , fluorination patterns , and backbone modifications . Below is a detailed comparison:

Heterocyclic Substituent Variations

Key Observations :

- Pyrazole vs. Imidazole : The 1-methylpyrazole in the target compound lacks the basic N–H present in imidazole analogs (e.g., FDB012465), which could reduce hydrogen-bonding interactions .

Fluorinated Carboxylic Acids with Azetidine/Other Rings

Key Observations :

- Ring Size and Fluorination : Azetidine-based fluorinated acids (e.g., PBLJ3204) share the C3-fluoro motif but differ in ring size and substituents. The 4-membered azetidine ring may confer greater steric hindrance compared to the pyrazole’s 5-membered ring .

- Functional Groups : The tert-butoxycarbonyl (Boc) group in azetidine derivatives improves solubility, a feature absent in the target compound .

α,β-Unsaturated Carboxylic Acid Isomers

Physicochemical and Functional Comparisons

Acidity and Solubility

- The electron-withdrawing fluorine and pyrazole ring in the target compound likely enhance acidity (predicted pKa ~3–4 for the carboxylic acid group) compared to non-fluorinated analogs.

- Imidazole-containing analogs (e.g., FDB012465) may exhibit pH-dependent solubility due to the basic imidazole nitrogen (pKa ~6–7) .

Collision Cross-Section (CCS) Predictions

| Adduct Type | m/z (Target Compound) | Predicted CCS (Ų) | Notes | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 187.05 | 145.2 | Comparable to mid-sized fluorinated acids | |

| [M+Na]⁺ | 209.03 | 158.7 | Higher CCS due to sodium adduct formation |

Limitation: No experimental CCS data are available for direct comparison with analogs.

Biological Activity

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is a synthetic organic compound notable for its unique structure, which includes a fluorine atom and a pyrazole ring. This compound belongs to the class of α,β-unsaturated carboxylic acids and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C7H7FN2O2, with a molar mass of 170.14 g/mol. The structural features that influence its biological activity include:

| Property | Value |

|---|---|

| Molecular Formula | C7H7FN2O2 |

| Molar Mass | 170.14 g/mol |

| CAS Number | 2639466-36-5 |

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving binding affinity to these targets. Computational methods like molecular docking are frequently employed to predict these interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7. The IC50 values for related compounds are often compared to evaluate efficacy.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes can lead to therapeutic applications in diseases where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound and its analogs:

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the disc diffusion method.

Study 2: Anticancer Activity

A comparative analysis of IC50 values among several pyrazole derivatives revealed that this compound exhibited promising anticancer activity against MCF-7 cells, with an IC50 value indicating effective cell growth inhibition.

| Compound | IC50 (µM) |

|---|---|

| (2Z)-3-fluoro-3-(1-methyl-pyrazol)prop | 15 |

| Standard Drug (e.g., Doxorubicin) | 10 |

Study 3: Enzyme Inhibition

Research into enzyme inhibition highlighted that this compound could serve as a lead structure for developing inhibitors targeting specific pathways involved in disease progression, particularly in cancer therapy.

Q & A

Q. What are the key methodological considerations for synthesizing (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid?

Synthesis typically involves fluorination and regioselective coupling. A common approach is:

Pyrazole Ring Formation : Start with 1-methyl-1H-pyrazole-5-carbaldehyde. React with a fluorinated enolate precursor under basic conditions.

Stereochemical Control : Use Z-selective Wittig or Horner-Wadsworth-Emmons reactions to install the fluoro-propenoic acid moiety.

Purification : Employ reverse-phase HPLC to isolate the Z-isomer, confirmed via NMR (δ ~ -110 ppm for Z-configuration) .

Q. How can the stereochemical integrity of the (2Z)-configuration be validated experimentally?

- X-ray Crystallography : Resolve the structure using SHELXL for refinement. For example, a related compound (3-imidazol-4-ylacrylic acid) was resolved to 1.8 Å resolution, confirming Z-geometry via torsion angles .

- NMR Analysis : - coupling constants ( ~ 40 Hz for Z) and NOESY correlations between the pyrazole methyl group and fluoro-substituent .

Q. What analytical techniques are recommended for characterizing purity and stability?

- HPLC-MS : Monitor degradation under acidic/basic conditions (e.g., pH 2–9) using a C18 column (retention time ~8.2 min).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- Synchrotron IR Spectroscopy : Detect keto-enol tautomerism in the propenoic acid group .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Molecular Docking : Use AutoDock Vina to screen against targets like human carbonic anhydrase II (PDB: 3F8E). Optimize substituents on the pyrazole ring for hydrogen bonding with Thr199 and Glu106 .

- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with anti-inflammatory activity (IC) in COX-1 assays. A ClogP <2.5 enhances solubility .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

- Case Example : If X-ray data suggests planar geometry but NMR shows dynamic behavior, perform variable-temperature NMR to detect rotational barriers. For a related compound, a ΔG‡ of 12 kcal/mol indicated restricted rotation .

- Multi-Method Validation : Combine SC-XRD (SHELX refinement), DFT-optimized structures (B3LYP/6-311+G(d,p)), and ECD spectroscopy to reconcile discrepancies .

Q. How can reaction conditions be optimized to enhance fluorination efficiency?

Q. What metabolic pathways should be considered in preclinical studies?

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs). Urocanic acid analogs undergo β-oxidation of the propenoic acid chain, forming imidazole metabolites detectable via LC-HRMS .

- CYP450 Inhibition : Assess inhibition of CYP3A4 using fluorescent substrates (IC <10 µM indicates high risk) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.